molecular formula C23H22N2O7 B2931805 1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2931805
M. Wt: 438.4 g/mol
InChI Key: QPLWJVFJFYAMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MuRF1-IN-2 is a small molecule inhibitor specifically targeting Muscle RING-finger protein-1 (MuRF1), an E3 ubiquitin ligase. MuRF1 plays a crucial role in muscle protein degradation and is implicated in muscle wasting conditions such as skeletal muscle atrophy and cardiac muscle atrophy . The inhibition of MuRF1 by MuRF1-IN-2 has shown potential in mitigating muscle wasting, making it a promising compound for therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MuRF1-IN-2 involves multiple steps, starting with the preparation of chromen-2-one derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .

Industrial Production Methods: While specific industrial production methods for MuRF1-IN-2 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: MuRF1-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions can be facilitated by various reagents under controlled conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as halides or amines.

    Oxidation and Reduction Reactions: Though less common, these reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with modified functional groups, potentially enhancing or altering the inhibitory activity of MuRF1-IN-2.

Scientific Research Applications

MuRF1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MuRF1-IN-2 exerts its effects by specifically inhibiting the activity of MuRF1, an E3 ubiquitin ligase. MuRF1 is responsible for tagging muscle proteins with ubiquitin, marking them for degradation by the proteasome. By inhibiting MuRF1, MuRF1-IN-2 prevents the ubiquitination and subsequent degradation of muscle proteins, thereby preserving muscle mass and function . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulating muscle protein turnover.

Comparison with Similar Compounds

Uniqueness of MuRF1-IN-2: MuRF1-IN-2 is unique in its high specificity for MuRF1, making it a valuable tool for studying the specific role of MuRF1 in muscle protein degradation. Its distinct chemical structure also allows for potential modifications to enhance its efficacy and selectivity.

Properties

IUPAC Name

[1-(methylcarbamoylamino)-1-oxopropan-2-yl] 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-13-10-20(26)32-19-11-17(8-9-18(13)19)30-12-15-4-6-16(7-5-15)22(28)31-14(2)21(27)25-23(29)24-3/h4-11,14H,12H2,1-3H3,(H2,24,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLWJVFJFYAMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC(C)C(=O)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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